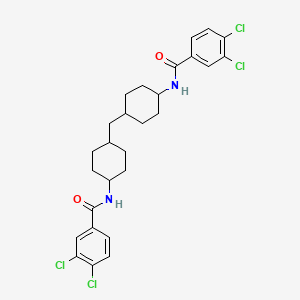
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, suggesting it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and other related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its broad range of potential therapeutic applications. However, one of the limitations of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects.
Orientations Futures
There are many potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. Another area of research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects, which could pave the way for the development of new and more effective therapeutic treatments.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a catalyst such as N-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVTQRAKDHCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)
![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
